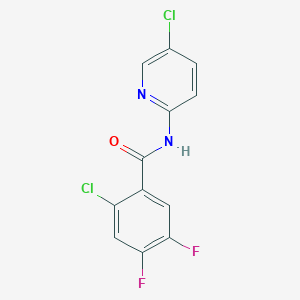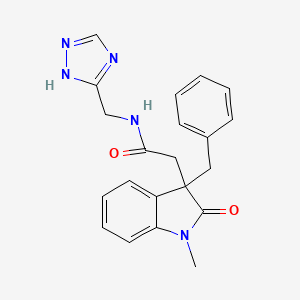![molecular formula C15H20F2N2O3S B5354918 N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide](/img/structure/B5354918.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide, commonly referred to as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Mecanismo De Acción
AZD9291 selectively targets and irreversibly inhibits the mutant N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide T790M, which is responsible for acquired resistance to first-generation TKIs. The drug binds covalently to the cysteine residue in the ATP-binding pocket of this compound T790M, resulting in inhibition of downstream signaling pathways and ultimately leading to cell death.
Biochemical and Physiological Effects
AZD9291 has been shown to effectively inhibit the growth and proliferation of NSCLC cells with this compound T790M mutation, both in vitro and in vivo. The drug has also been shown to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth and metastasis. In clinical trials, AZD9291 has demonstrated high response rates and prolonged progression-free survival in patients with advanced NSCLC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD9291 has several advantages for lab experiments, including its high potency and selectivity for N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide T790M, favorable safety profile, and ease of administration. However, the drug also has some limitations, including the potential for off-target effects, the development of resistance over time, and the need for specialized assays to detect this compound T790M mutation.
Direcciones Futuras
There are several future directions for the research and development of AZD9291. One potential area of focus is the optimization of dosing regimens to maximize the drug's efficacy while minimizing toxicity. Another area of interest is the development of combination therapies with other targeted agents or immune checkpoint inhibitors to enhance the anti-tumor activity of AZD9291. Additionally, further research is needed to better understand the mechanisms of resistance to AZD9291 and to develop strategies to overcome this resistance.
Métodos De Síntesis
AZD9291 is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with 1-azepan-1-ol to form an intermediate compound. The intermediate compound is then reacted with methanesulfonyl chloride and 2-oxoethyl isocyanate to form AZD9291. This synthesis method has been optimized to produce high yields of AZD9291 with excellent purity and quality.
Aplicaciones Científicas De Investigación
AZD9291 has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. The drug has demonstrated potent anti-tumor activity in both in vitro and in vivo models of NSCLC, particularly in patients with N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide T790M mutation. AZD9291 has also been shown to have a favorable safety profile, with minimal side effects compared to other TKIs.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c1-23(21,22)19(12-6-7-13(16)14(17)10-12)11-15(20)18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERGPGOMJKPDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCCC1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethyl-5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354839.png)
![8-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5354843.png)

![3-(2-methoxyethyl)-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354872.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5354875.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5354877.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B5354889.png)
![4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]phenyl nicotinate](/img/structure/B5354895.png)
![2-[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5354901.png)
![1-benzyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5354905.png)
![2-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5354933.png)


![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B5354942.png)
